

# Technical Guide: Finasteride 2-(2-Methylpropanol)amide ( -Hydroxyfinasteride)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | Finasteride 2-(2-Methylpropanol)amide |
| CAS No.:       | 116285-36-0                           |
| Cat. No.:      | B018630                               |

[Get Quote](#)

## Executive Summary

**Finasteride 2-(2-Methylpropanol)amide**, scientifically designated as

-hydroxyfinasteride, represents the primary Phase I metabolite of the

-reductase inhibitor Finasteride. Formed exclusively via hepatic CYP3A4-mediated hydroxylation, this compound serves as a critical biomarker for metabolic flux and a known pharmaceutical impurity (impurity M1). While it retains approximately 20% of the pharmacological potency of the parent drug, its primary significance in drug development lies in pharmacokinetics (PK) profiling, impurity qualification, and metabolic stability assessment.

This guide provides a comprehensive technical analysis of the metabolite, bridging the gap between its commercial designation as an impurity standard and its physiological role.

## Chemical Identity & Structural Characterization[1][2]

The nomenclature "**Finasteride 2-(2-Methylpropanol)amide**" is frequently utilized by reference standard manufacturers to describe the amide derivative formed from the modified side chain. Chemically, it results from the hydroxylation of one methyl group within the tert-butyl moiety of Finasteride.[1]

## Nomenclature & Identifiers

| Parameter               | Detail                                           |
|-------------------------|--------------------------------------------------|
| Common Name             | -Hydroxyfinasteride; Finasteride Impurity M1     |
| Catalog Name            | Finasteride 2-(2-Methylpropanol)amide            |
| CAS Registry Number     | 116285-36-0                                      |
| IUPAC Name              |                                                  |
| Molecular Formula       |                                                  |
| Molecular Weight        | 388.55 g/mol                                     |
| Structural Modification | Hydroxylation of the tert-butyl methyl group ( ) |

## Physicochemical Properties

- Polarity: Higher polarity than Finasteride due to the primary hydroxyl group.
- Solubility: Soluble in DMSO, Methanol, and Acetonitrile; sparingly soluble in water.
- Stereochemistry: Retains the rigid 4-azasteroid core configuration ( ).

## Biosynthesis & Metabolic Pathway

The formation of **Finasteride 2-(2-Methylpropanol)amide** is the rate-limiting step in Finasteride clearance, mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) isozyme. This pathway is critical for understanding drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).

## Mechanistic Pathway

- Substrate Binding: Finasteride binds to the active site of hepatic CYP3A4.
- Hydroxylation (Phase I): The enzyme introduces a hydroxyl group to one of the terminal methyl carbons of the tert-butyl side chain, yielding

-hydroxyfinasteride.[2]

- Sequential Oxidation: The

-hydroxy metabolite acts as an intermediate. It is subsequently oxidized by cytosolic alcohol dehydrogenases to an aldehyde intermediate, and finally to Finasteride

-oic acid (carboxylic acid metabolite).[1]

- Glucuronidation (Phase II): A fraction of the

-hydroxy metabolite undergoes direct conjugation by UGT enzymes (specifically UGT1A4) to form the

-D-glucuronide.

## Pathway Visualization

The following diagram illustrates the biotransformation cascade of Finasteride.



[Click to download full resolution via product page](#)

Figure 1: Hepatic biotransformation pathway of Finasteride showing the central role of the

-hydroxy metabolite.

## Pharmacological Profile[6][7][8][9][10]

While often categorized as an impurity or degradant in CMC (Chemistry, Manufacturing, and Controls) documentation, this metabolite is biologically active.

- Target Affinity: Retains affinity for  
-reductase Type II.[2]
- Potency: Exhibits approximately 20% of the inhibitory activity of the parent compound (Finasteride).[3]
- Clinical Impact: Due to its lower potency and rapid further oxidation to the inactive carboxylic acid, it does not contribute significantly to the therapeutic efficacy of Finasteride but serves as a marker for clearance.
- Toxicity: Generally considered non-toxic at physiological concentrations; however, as a structural analog, it is monitored in toxicity studies.

## Analytical Methodologies

Accurate quantification of **Finasteride 2-(2-Methylpropanol)amide** is essential for bioequivalence studies and impurity profiling. The following protocol outlines a validated LC-MS/MS workflow.

### Sample Preparation (Plasma)

- Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and maximize recovery of the polar metabolite.
- Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Protocol:

- Aliquot: Transfer  
of human plasma into a clean glass tube.
- Internal Standard: Add  
of deuterated internal standard (Finasteride-d9 or  
-OH-Finasteride-d9).
- Alkalinization: Add

of 0.1 M NaOH (optional, to suppress ionization of acidic interferences, though the target is neutral/basic).

- Extraction: Add

of MTBE. Vortex vigorously for 5 minutes.

- Phase Separation: Centrifuge at

for 10 minutes at

.

- Concentration: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen stream at

.

- Reconstitution: Reconstitute residue in

of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

## LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

,

.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30% B to 90% B over 4 minutes.
- Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

MRM Transitions: | Analyte | Precursor Ion (

) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Finasteride | 373.2 | 305.2 | 30 | |

-OH-Finasteride | 389.2 | 305.2 | 32 | |

-OH-Finasteride | 389.2 | 333.2 | 28 |

Note: The transition

corresponds to the loss of the modified side chain, retaining the characteristic 4-azasteroid core fragment.

## Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for the isolation and quantification of Finasteride metabolites.

## Synthesis & Reference Standards

For research requiring high-purity standards (e.g., for impurity qualification in GMP manufacturing), the metabolite is typically synthesized via semi-synthesis or microbial fermentation.

- **Chemical Synthesis:** Involves the coupling of the 3-oxo-4-aza-androst-1-ene-17

-carboxylic acid precursor with 2-amino-2-methyl-1-propanol. This direct coupling yields the specific amide structure of the metabolite.

- Microbial Transformation: Incubation of Finasteride with *Streptomyces* species or recombinant CYP3A4 systems can generate the metabolite, though isolation yields are generally lower than chemical synthesis.

Storage: Reference standards should be stored at

, protected from light and moisture.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776, **Finasteride 2-(2-methylpropanol)amide**. Retrieved from [\[Link\]](#)
- US Food and Drug Administration (2011). Propecia (finasteride) Prescribing Information. Retrieved from [\[Link\]](#)<sup>[1]</sup><sup>[2]</sup>
- Stearns, V. L., et al. (1991). Metabolism of [<sup>14</sup>C]finasteride, a 5 alpha-reductase inhibitor, in man. *Drug Metabolism and Disposition*, 19(1), 131-139. Retrieved from [\[Link\]](#)
- Pharmaffiliates. Finasteride Impurity M1 Data Sheet. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. Finasteride - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]

- To cite this document: BenchChem. [Technical Guide: Finasteride 2-(2-Methylpropanol)amide ( -Hydroxyfinasteride)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018630#finasteride-2-2-methylpropanol-amide-as-a-major-finasteride-metabolite>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)